tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate
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Overview
Description
tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate: is a complex organic compound characterized by the presence of multiple functional groups, including azido, tert-butoxycarbonyl, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the azido group, the tert-butoxycarbonyl (Boc) protecting group, and the fluorine atom. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Substitution Reactions: Formation of substituted amines or thiols.
Reduction Reactions: Formation of primary amines.
Deprotection Reactions: Formation of the free amine.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it a versatile building block.
Biology and Medicine: The azido group can be used for bioorthogonal chemistry, enabling the selective labeling of biomolecules in living systems .
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers or azido-functionalized surfaces.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The Boc group serves as a protecting group, which can be removed to reveal reactive amine functionalities. The fluorine atom can influence the compound’s reactivity and stability through electronic effects .
Comparison with Similar Compounds
- tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-{[4-(2-pyridinyl)phenyl]methyl}-1,1-dimethylethyl ester
Uniqueness: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate is unique due to the combination of its azido, Boc, and fluorine groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H25FN4O4 |
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Molecular Weight |
332.37 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H25FN4O4/c1-13(2,3)22-11(20)10(7-9(15)8-17-19-16)18-12(21)23-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,18,21)/t9-,10+/m1/s1 |
InChI Key |
KVHPLNIYOJMNJS-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@H](CN=[N+]=[N-])F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(CN=[N+]=[N-])F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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